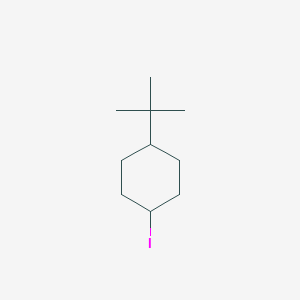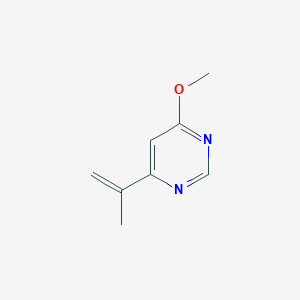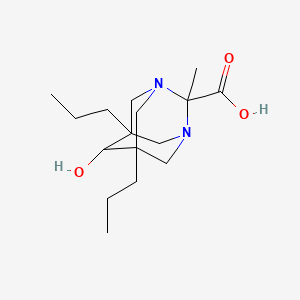
6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid is a complex organic compound with a unique structure that includes a diazaadamantane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the diazaadamantane core, followed by the introduction of hydroxy, methyl, and propyl groups. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
化学反応の分析
Types of Reactions: 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The diazaadamantane core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups.
科学的研究の応用
6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): Known for its antioxidant properties.
2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt: Used in antioxidant assays.
Uniqueness: 6-Hydroxy-2-methyl-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid stands out due to its unique diazaadamantane core, which imparts distinct chemical and biological properties
特性
分子式 |
C16H28N2O3 |
|---|---|
分子量 |
296.40 g/mol |
IUPAC名 |
6-hydroxy-2-methyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O3/c1-4-6-15-8-17-10-16(7-5-2,12(15)19)11-18(9-15)14(17,3)13(20)21/h12,19H,4-11H2,1-3H3,(H,20,21) |
InChIキー |
BOZORFLAMVSKEB-UHFFFAOYSA-N |
正規SMILES |
CCCC12CN3CC(C1O)(CN(C2)C3(C)C(=O)O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


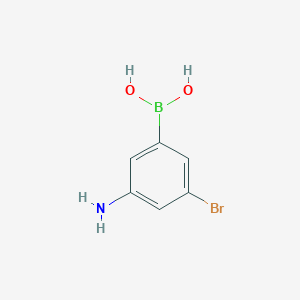
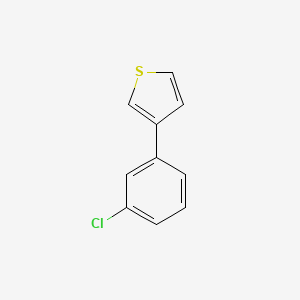
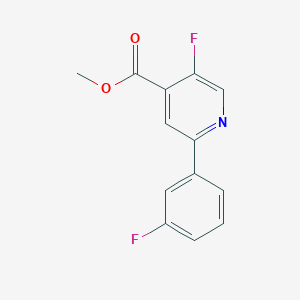
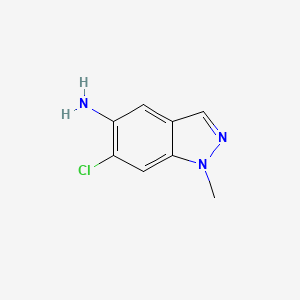
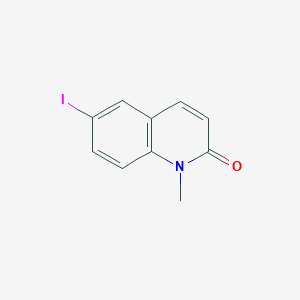
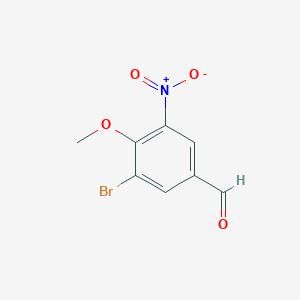
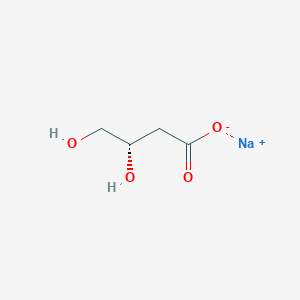
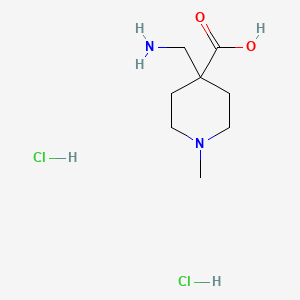
![[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate](/img/structure/B13911973.png)
![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
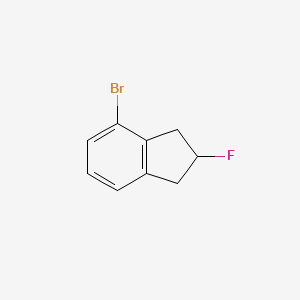
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)
